2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, a pyridazinyl group, and a fluorobenzamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridazinyl intermediate: This step involves the reaction of 4-ethoxyphenylhydrazine with a suitable dicarbonyl compound to form the pyridazinyl ring.
Introduction of the chloro group: Chlorination of the intermediate compound is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the oxyethyl group: This step involves the reaction of the chlorinated intermediate with an appropriate oxyethylating agent under basic conditions.
Formation of the fluorobenzamide moiety: The final step involves the coupling of the oxyethylated intermediate with 6-fluorobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide has several scientific research applications, including:
Medicinal chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazinyl and fluorobenzamide moieties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting specific enzymes: It can bind to and inhibit the activity of enzymes involved in inflammatory or cancer-related pathways.
Modulating receptor activity: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
Interfering with cellular processes: It can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, through its interaction with molecular targets.
Comparison with Similar Compounds
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-6-fluorobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(4-ethoxyphenyl)acetamide: This compound shares the ethoxyphenyl and chloro groups but lacks the pyridazinyl and fluorobenzamide moieties, making it less complex and potentially less versatile in its applications.
6-fluoro-N-(2-hydroxyethyl)benzamide: This compound contains the fluorobenzamide moiety but lacks the pyridazinyl and ethoxyphenyl groups, which may limit its biological activity and material properties.
Properties
IUPAC Name |
2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-2-28-15-8-6-14(7-9-15)18-10-11-19(26-25-18)29-13-12-24-21(27)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFCIXCIPIJKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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